molecular formula C9H8Cl2 B1582628 (2,2-Dichlorocyclopropyl)benzene CAS No. 2415-80-7

(2,2-Dichlorocyclopropyl)benzene

Cat. No.: B1582628
CAS No.: 2415-80-7
M. Wt: 187.06 g/mol
InChI Key: WLWFQGXZIDYWQF-UHFFFAOYSA-N
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Description

(2,2-Dichlorocyclopropyl)benzene is a useful research compound. Its molecular formula is C9H8Cl2 and its molecular weight is 187.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3003. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that this compound may be used in the synthesis of p - (2,2-dichlorocyclopropyl)aniline , suggesting that it could interact with biological targets that have an affinity for aniline derivatives.

Mode of Action

Dichlorocarbenes, which are structurally similar to (2,2-dichlorocyclopropyl)benzene, are known to react with alkenes in a formal [1+2] cycloaddition to form geminal dichlorocyclopropanes . This suggests that this compound might interact with its targets in a similar manner.

Action Environment

It is known that the compound has a boiling point of 103 °c/10 mmhg and a density of 1208 g/mL at 25 °C . These properties suggest that the compound’s action could be influenced by temperature and pressure.

Biochemical Analysis

Biochemical Properties

(2,2-Dichlorocyclopropyl)benzene plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of p-(2,2-dichlorocyclopropyl)aniline . The interactions of this compound with enzymes such as monooxygenases and peroxidases are crucial for its role in biochemical reactions . These enzymes facilitate the activation of C-H bonds, leading to the formation of high-valent iron-oxygen intermediates, which are essential for catalytic processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. It has been shown to exhibit cytotoxic activity against SH-SY5Y neuroblastoma cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce selective toxic effects on SH-SY5Y cells, highlighting its potential as a therapeutic agent for targeting specific cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It interacts with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s binding interactions with enzymes such as monooxygenases and peroxidases facilitate the activation of C-H bonds, resulting in the formation of high-valent iron-oxygen intermediates . These intermediates play a crucial role in the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects on cells and tissues

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits threshold effects, with higher doses leading to toxic or adverse effects It is crucial to determine the optimal dosage to maximize its therapeutic potential while minimizing toxicity

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic pathways include interactions with enzymes such as monooxygenases and peroxidases, which facilitate the activation of C-H bonds . These interactions play a crucial role in the compound’s biochemical activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound interacts with transporters and binding proteins that influence its localization and accumulation . These interactions determine the compound’s distribution within cells and tissues, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding its subcellular localization provides insights into its biochemical activity and potential therapeutic applications.

Properties

IUPAC Name

(2,2-dichlorocyclopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWFQGXZIDYWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901299841
Record name 1,1-Dichloro-2-phenylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2415-80-7
Record name 1,1-Dichloro-2-phenylcyclopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2415-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dichlorocyclopropylbenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2415-80-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3003
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-Dichloro-2-phenylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dichlorocyclopropylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.570
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

312 g of styrene are reacted with chloroform as described in (I). Afer a post-reaction time of 5 hours, fractional distillation gives 45 g of styrene and 444 g of 2,2-dichloro-1-phenyl-cyclopropane of boiling point 103°-104° C./11 mm. This corresponds to 79.2% of theory or 93% based on styrene converted.
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312 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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